Chlorofluoroacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95117. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

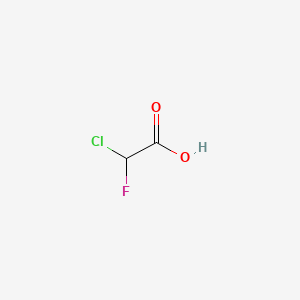

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKZDFUXGHTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870547 | |

| Record name | Chlorofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-44-3 | |

| Record name | Chlorofluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorofluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 471-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(fluoro)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chlorofluoroacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, experimental protocols, and biological significance of chlorofluoroacetic acid (CFAA). The information is curated to support research, discovery, and development activities involving this halogenated carboxylic acid.

Core Chemical Properties

This compound (CFAA) is a halogenated derivative of acetic acid containing both chlorine and fluorine. Its unique structure imparts distinct chemical and physical properties relevant to its use in organic synthesis and its biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-2-fluoroacetic acid | |

| CAS Number | 471-44-3 | |

| Molecular Formula | C₂H₂ClFO₂ | |

| Molecular Weight | 112.49 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 162 °C | |

| Melting Point | 150-153 °C | |

| Density | 1.532 g/cm³ | |

| Flash Point | 58.6 °C | |

| pKa | 1.51 ± 0.10 (Predicted) | |

| Solubility | Soluble in water and organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its molecular structure and data from related haloacetic acids.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Absorption Bands |

| ¹³C NMR | * -COOH: 170 - 185 ppm* -CHFCl: 70 - 90 ppm (splitting due to C-F coupling) |

| ¹⁹F NMR | * -70 to -20 ppm (relative to CFCl₃) |

| Infrared (IR) Spectroscopy | * O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad)* C=O stretch (carboxylic acid): 1680-1750 cm⁻¹ (strong, sharp)* C-O stretch: 1210-1320 cm⁻¹* C-F stretch: 1000-1400 cm⁻¹* C-Cl stretch: 600-800 cm⁻¹ |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its practical application in a laboratory setting.

Synthesis of this compound via Hydrolysis of Ethyl Chlorofluoroacetate

A common route to this compound is through the hydrolysis of its corresponding ester, ethyl chlorofluoroacetate.

1. Synthesis of Ethyl Chlorofluoroacetate:

-

Reaction: The synthesis of ethyl chlorofluoroacetate can be achieved by the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.[1]

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 2-chloro-1,1,2-trifluoroethyl ethyl ether in an ice bath to below 5°C.

-

Slowly add 96% sulfuric acid while maintaining the temperature between 5-15°C.

-

Stir the reaction mixture at 10°C for 2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and water.

-

Separate the lower organic layer, which is the crude ethyl chlorofluoroacetate.[1]

-

Wash the crude product with a saturated sodium bicarbonate solution until it is acid-free, followed by washing with water.[1]

-

Dry the ester over an anhydrous drying agent (e.g., Drierite).[1]

-

Purify the crude ester by fractional distillation to obtain pure ethyl chlorofluoroacetate.[1]

-

2. Hydrolysis to this compound:

-

Reaction: The purified ethyl chlorofluoroacetate is then hydrolyzed to this compound, typically using acidic or basic conditions.

-

General Procedure (Acid-Catalyzed Hydrolysis):

-

Reflux the ethyl chlorofluoroacetate with an excess of a strong aqueous acid (e.g., hydrochloric acid or sulfuric acid).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture.

-

Extract the this compound into an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purification

Crude this compound can be purified using standard laboratory techniques.

-

Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is a suitable method for purifying liquid this compound. This technique lowers the boiling point, reducing the risk of decomposition at high temperatures.[2]

-

Crystallization: For solid samples of this compound, recrystallization from an appropriate solvent can be an effective purification method. The choice of solvent is critical and should be determined empirically.[3]

Analytical Methods

Accurate and reliable analytical methods are necessary for the quantification and identification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of carboxylic acids, derivatization is often required to improve chromatographic performance.[4][5]

-

Derivatization (Esterification):

-

React the this compound sample with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

-

Extract the resulting ester into an organic solvent.

-

-

GC-MS Conditions (General):

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium

-

Detector: Mass Spectrometer (scanning in full scan mode or selected ion monitoring for higher sensitivity).

-

2. High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is well-suited for the analysis of polar, non-volatile compounds like carboxylic acids.[6][7]

-

HPLC Conditions (General):

-

Column: A reverse-phase column (e.g., C18 or C8) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention.[8][9][10]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed.

-

Biological Interactions and Signaling Pathways

This compound exhibits significant biological activity, primarily related to its metabolism and toxicity.

Metabolism

The primary metabolic pathway for this compound in humans involves conjugation with glutathione (B108866) (GSH), a key cellular antioxidant.[11][12][13] This reaction is catalyzed by the enzyme Glutathione S-transferase zeta 1 (GSTZ1-1).[14] The resulting conjugate is then further processed and excreted.

Toxicity and Mechanism of Action

This compound is known to be an inhibitor of the enzyme pyruvate (B1213749) dehydrogenase kinase.[14] Inhibition of this enzyme can disrupt cellular metabolism. Furthermore, studies have shown that this compound can be nephrotoxic (toxic to the kidneys).[14] This toxicity is associated with the metabolic release of fluoride (B91410) ions.[14] The mechanism of toxicity is thought to be related to the disruption of the Krebs cycle, similar to the toxicity of fluoroacetic acid.[15][16]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and analysis of this compound, as detailed in the experimental protocols.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. How To [chem.rochester.edu]

- 3. studymind.co.uk [studymind.co.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of Chloroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. shimadzu.com [shimadzu.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 12. m.youtube.com [m.youtube.com]

- 13. courses.washington.edu [courses.washington.edu]

- 14. Nephrotoxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 16. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-2-fluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-chloro-2-fluoroacetic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key reactions. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the chemical processes involved.

Synthetic Strategies for 2-Chloro-2-fluoroacetic Acid

The synthesis of 2-chloro-2-fluoroacetic acid can be approached through several distinct chemical transformations. The primary methods identified in the literature include the hydrolysis of fluorinated ethers, the oxidation of halogenated hydrocarbons, and halogen exchange reactions. Each strategy offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Hydrolysis of Halogenated Ethers

A prominent method for the synthesis of 2-chloro-2-fluoroacetic acid derivatives involves the hydrolysis of ethers of the type CHC1FCF2OR. This approach leverages the reactivity of these ethers in the presence of concentrated sulfuric acid to yield the corresponding esters of chlorofluoroacetic acid, which can subsequently be hydrolyzed to the desired carboxylic acid.[1]

Oxidation of Halogenated Ethanes and Ethylenes

Industrial-scale production often favors the oxidation of heavily halogenated precursors. One such pathway begins with the ultraviolet-catalyzed chlorination of 1,1-difluoroethane (B1215649) or its chlorinated derivatives to produce 1,1-difluoro tetrachloroethane. This intermediate is then catalytically oxidized to 1,1-difluoro-1-chloroacetyl chloride, a direct precursor that can be further transformed into 2-chloro-2-fluoroacetic acid.[2] Another oxidative approach involves the reaction of fluoroethylenic compounds with permanganate (B83412) salts to yield fluoroacetic acids.[3]

Halogen Exchange Reactions

Halogen exchange provides a versatile route to introduce fluorine into a molecule. While specific examples for the direct synthesis of 2-chloro-2-fluoroacetic acid are not extensively detailed, the principle can be applied to precursors such as dichloroacetic acid derivatives. These reactions are typically catalyzed and depend on the relative bond strengths and the equilibrium of the reaction.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for key synthetic steps leading to 2-chloro-2-fluoroacetic acid and its derivatives, allowing for a comparative analysis of different methodologies.

Table 1: Synthesis of Ethyl Chlorofluoroacetate via Ether Hydrolysis [1]

| Starting Material | Reagent | Temperature | Pressure | Catalyst | Yield |

| CHC1FCF2OC2H5 | 96% H2SO4 | 10°C | Atmospheric | None | 70% |

Table 2: Representative Oxidation and Halogen Exchange Reactions

| Starting Material | Reagent(s) | Temperature | Pressure | Catalyst | Product | Yield | Reference |

| 1,1-Difluoroethane or its chloro-derivatives | Cl2, UV light | 40-50°C | Not specified | None | 1,1-Difluoro tetrachloroethane | Not specified | [2] |

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zn, Methanol (B129727) | 60-63°C | Atmospheric | ZnCl2 | 1,1-Dichloro-2,2-difluoroethylene | 89-95% | [6] |

| Trichloroethane | HF (gas) | 220°C | 1.13 MPa | Fluorinated Cr2O3 | 1,1-Difluoro-2-chloroethane | 70.2% selectivity | [7] |

| Acetic Acid | Cl2 (gas) | Boiling | Atmospheric | Sulfur | Chloroacetic Acid | ~70-80% | [8] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Protocol for the Synthesis of Ethyl Chlorofluoroacetate[1]

-

Apparatus: A flask equipped with an efficient stirrer, a dropping funnel, and a thermometer is required. The reaction should be conducted in an ice-water bath.

-

Reaction: One mole of the starting ether (CHC1FCF2OC2H5) is cooled to 0°C in the reaction flask.

-

Addition: Two moles of 96% sulfuric acid are added dropwise to the stirred ether, ensuring the temperature is maintained below 10°C through external cooling.

-

Work-up: Upon completion of the reaction, the product, ethyl chlorofluoroacetate, is isolated. The original literature suggests distillation under reduced pressure (1 mm Hg) for purification.

General Protocol for Zinc-mediated Dehalogenation[6]

-

Apparatus: A three-necked round-bottomed flask is fitted with a separatory funnel, a thermometer, and a short fractionating column leading to a condenser and a cooled receiver.

-

Reaction Mixture: The flask is charged with methanol, powdered zinc, and a catalytic amount of zinc chloride.

-

Heating: The mixture is heated to 60-63°C.

-

Addition: A solution of the halogenated ethane (B1197151) (e.g., 1,1,1,2-tetrachloro-2,2-difluoroethane) in methanol is added dropwise from the separatory funnel. The addition rate is controlled to maintain a steady reflux.

-

Distillation: The product is continuously distilled from the reaction mixture and collected in the cooled receiver.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103524325A - Preparation method of trifluoroacetic acid - Google Patents [patents.google.com]

- 3. US2506068A - Production of fluoroacetic acids - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104692997A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

chlorofluoroacetic acid physical properties (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of chlorofluoroacetic acid, specifically its boiling and melting points. The document outlines the experimentally determined values for these properties and details the common methodologies employed for their measurement. This information is crucial for the handling, characterization, and application of this compound in research and development settings.

Core Physical Properties

The boiling and melting points are fundamental physical constants that provide insights into the intermolecular forces and purity of a compound. For this compound (CAS No: 471-44-3), these values have been well-established in the scientific literature.

Data Summary

The quantitative data for the key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value |

| Boiling Point | 162 °C |

| Melting Point | 150-153 °C |

Experimental Determination Protocols

The accurate determination of boiling and melting points is paramount for the verification of a substance's identity and purity. The following sections describe the standard experimental protocols used to measure these physical properties for organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions into a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The Thiele tube method is a common and effective technique for this determination.[1][2][3]

Protocol: Thiele Tube Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[4][5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil, such as silicone or mineral oil.[1][3]

-

Heating: The side arm of the Thiele tube is gently heated. The unique shape of the tube facilitates the circulation of the oil via convection currents, ensuring uniform temperature distribution throughout the bath.[2][3]

-

Observation: The temperature is monitored closely as it rises. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[1][2] For a pure compound, this range is typically narrow, often within 0.5-1.0°C.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The capillary method is a widely used technique for determining the boiling point of a small quantity of liquid.[7][8]

Protocol: Capillary Method

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, commonly a Thiele tube or a similar apparatus, ensuring the sample is below the oil level.[9]

-

Heating: The heating bath is gently and slowly heated. As the temperature increases, the air trapped in the capillary tube will expand and be expelled, seen as a stream of bubbles.

-

Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped.[9] The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. labcomercial.com [labcomercial.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. jove.com [jove.com]

- 8. chemconnections.org [chemconnections.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

The Advent of a Halogenated Acid: A Technical Guide to the Discovery and History of Chlorofluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorofluoroacetic acid (CFAA), a halogenated carboxylic acid, holds a unique position in the landscape of organic chemistry and biochemistry. Its discovery is intrinsically linked to the pioneering work of Belgian chemist Frédéric Swarts, a luminary in the field of organofluorine chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical significance of this compound, alongside a summary of its physicochemical properties and biological activities. The information is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound.

Discovery and Historical Context: The Legacy of Frédéric Swarts

While a singular, definitive publication marking the "discovery" of this compound by Frédéric Swarts remains elusive in readily available literature, his extensive work on the synthesis of organofluorine compounds at the turn of the 20th century lays an undeniable foundation. Swarts is renowned for developing the "Swarts reaction," a halogen exchange method crucial for the introduction of fluorine into organic molecules. His publications in the late 19th and early 20th centuries describe the synthesis of various halogenated acetic acids, including bromofluoroacetic acids and chlorodifluoroacetic acid.

A pivotal publication by Park et al. in 1948, which details a method for the preparation of this compound esters, explicitly references Swarts' earlier work in Chemisches Zentralblatt, a German-language abstract journal of chemistry. These references point to original articles likely published in Belgian or French chemical journals, cementing Swarts' role as a trailblazer in this area. The 1948 paper can be seen as a significant milestone in making this compound more accessible for study and further application.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₂ClFO₂ | --INVALID-LINK-- |

| Molecular Weight | 112.49 g/mol | --INVALID-LINK-- |

| CAS Number | 471-44-3 | --INVALID-LINK-- |

| Melting Point | 64-66 °C | Various commercial suppliers |

| Boiling Point | 162 °C | --INVALID-LINK-- |

| Density | 1.532 g/cm³ | --INVALID-LINK-- |

| pKa | ~1.3 | Estimated based on related compounds |

| Appearance | White to off-white crystalline solid | Various commercial suppliers |

| Solubility | Soluble in water and organic solvents | General knowledge |

Key Experimental Protocols

Synthesis of Ethyl Chlorofluoroacetate (Park et al., 1948)

Materials:

-

1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113)

-

Anhydrous ethanol (B145695)

-

Anhydrous zinc dust

-

Concentrated sulfuric acid

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Preparation of 1-chloro-1-fluoroethylene (B1207965): A solution of 1,1,2-trichloro-1,2,2-trifluoroethane in anhydrous ethanol is slowly added to a stirred suspension of anhydrous zinc dust in anhydrous ethanol. The reaction mixture is refluxed, and the gaseous 1-chloro-1-fluoroethylene is collected.

-

Reaction with Ethanol: The collected 1-chloro-1-fluoroethylene is bubbled through anhydrous ethanol at a low temperature to form ethyl 2-chloro-2-fluoro-1-ethoxyacetate.

-

Hydrolysis: The resulting ether is then carefully hydrolyzed by treatment with concentrated sulfuric acid to yield ethyl chlorofluoroacetate.

-

Purification: The crude ester is washed with water, sodium bicarbonate solution, and again with water. It is then dried over anhydrous magnesium sulfate and purified by fractional distillation.

Saponification to this compound

Materials:

-

Ethyl chlorofluoroacetate

-

Aqueous sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Hydrolysis: Ethyl chlorofluoroacetate is saponified by refluxing with an aqueous solution of sodium hydroxide.

-

Acidification: The resulting solution of sodium chlorofluoroacetate is cooled and acidified with hydrochloric acid.

-

Extraction: The liberated this compound is extracted with diethyl ether.

-

Purification: The ethereal solution is dried over anhydrous sodium sulfate, and the ether is removed by distillation. The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Biological Activity and Signaling Pathways

This compound has been identified as a molecule with significant biological activity, primarily as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).

Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). PDC, in turn, is the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This mechanism is of significant interest in the context of cancer metabolism, where many tumor cells exhibit a metabolic shift towards glycolysis (the Warburg effect).

Chlorofluoroacetic Acid: An In-depth Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorofluoroacetic acid (CFAA) is a halogenated organic compound whose environmental behavior is of increasing interest due to its structural similarity to other persistent haloacetic acids. This technical guide provides a comprehensive overview of the environmental fate and persistence of CFAA, addressing its degradation, soil interaction, and bioaccumulation potential. Due to a scarcity of direct experimental data for CFAA, this guide leverages data from structurally similar compounds, such as other haloacetic acids (HAAs), to provide a scientifically grounded assessment. Standardized experimental protocols for determining key environmental parameters are detailed to guide future research.

Physicochemical Properties and Environmental Distribution

This compound is a short-chain carboxylic acid containing both chlorine and fluorine atoms. Its chemical structure suggests high water solubility and a tendency to exist as an anion at typical environmental pH levels. These properties govern its distribution in the environment, favoring the aqueous phase over sediment and soil organic matter.

Environmental Persistence and Degradation

The persistence of CFAA in the environment is expected to be high, a characteristic feature of many halogenated acetic acids. The strong carbon-halogen bonds contribute to its resistance to natural degradation processes.

Abiotic Degradation

-

Hydrolysis: Abiotic hydrolysis is not anticipated to be a significant degradation pathway for CFAA under typical environmental conditions (pH 4-9). The carbon-chlorine and carbon-fluorine bonds are generally stable to hydrolysis at these pH levels.

-

Photodegradation: Photodegradation in aqueous environments may occur, particularly in the presence of photocatalysts like titanium dioxide. Studies on the related compound, chlorodifluoroacetic acid, have shown a photodegradation half-life of 42 days under laboratory conditions with a photocatalyst, suggesting this could be a slow degradation route for CFAA in sunlit surface waters.[1]

Biodegradation

Environmental Fate Data

The following tables summarize key quantitative data relevant to the environmental fate of CFAA. Where direct data is unavailable, values for analogous compounds are provided to serve as estimates.

Table 1: Abiotic Degradation of this compound and Analogues

| Parameter | Value | Conditions | Compound | Reference |

| Photodegradation Half-life | 42 days | Aqueous, with TiO₂ photocatalyst | Chlorodifluoroacetic Acid | [1] |

| Hydrolysis Half-life | > 1 year | pH 4-9, 25°C (Estimated) | CFAA | N/A |

Table 2: Persistence of Haloacetic Acids in Aquatic Environments

| Compound | Observation | Duration | System | Reference |

| Chlorodifluoroacetic Acid | Concentrations remained constant | 241 days | Aquatic microcosm | [3] |

| Trifluoroacetic Acid | Extremely persistent, no degradation | 1 year | Field aquatic microcosm | N/A |

| Dichloroacetic Acid | Residence time (induction and decay) | ~4 days | Field aquatic microcosm | N/A |

| Monochloroacetic Acid | Residence time (induction and decay) | ~14 days | Field aquatic microcosm | N/A |

Soil and Sediment Interaction

As an ionizable organic compound, CFAA is expected to have low sorption to soil and sediment, leading to high mobility. The primary factor influencing the sorption of such compounds is the organic carbon content of the soil.

Table 3: Soil Sorption Coefficients for Analogous Compounds

| Parameter | Value | Soil Type | Compound | Reference |

| Log Koc | < 1 (Estimated) | Various | CFAA | N/A |

| Log Koc | Varies with pH | N/A | Ionizable Organics | [4] |

Bioaccumulation Potential

The potential for CFAA to bioaccumulate in organisms is considered low. Its high water solubility and low octanol-water partition coefficient (log Kow) suggest it will not readily partition into fatty tissues.

Table 4: Bioaccumulation Factors for Analogous Compounds

| Parameter | Value (log) | Species | Compound | Reference |

| BCF (whole body) | 2.16 | Fish | Perfluorooctanoic Acid (PFOA) | [5] |

| BAF (whole body) | 3.55 | Fish | Perfluorooctane Sulfonic Acid (PFOS) | [5] |

| BCF (Estimated) | Low | Aquatic Organisms | CFAA | N/A |

Experimental Protocols

Detailed methodologies for assessing the environmental fate and persistence of CFAA are outlined below, based on internationally recognized guidelines.

Analysis of this compound in Environmental Matrices

-

Water Sample Analysis (Adapted from EPA Method 552.3):

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve by adjusting the pH to < 0.5 with a suitable acid.

-

Extraction: Perform a liquid-liquid extraction using methyl-tert-butyl-ether (MTBE).

-

Derivatization: Convert the extracted haloacetic acids to their methyl esters using acidic methanol (B129727) with gentle heating.

-

Neutralization and Concentration: Neutralize the extract with a saturated sodium bicarbonate solution. The upper ether layer containing the derivatized analytes is concentrated.

-

Analysis: Analyze the extract by gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).[6][7]

-

-

Soil Sample Analysis (Adapted from EPA Method 1633):

-

Extraction: Extract soil samples using an automated solvent extraction system with methanol.

-

Cleanup: Use solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge to remove matrix interferences and concentrate the analytes.

-

Analysis: Analyze the final extract using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8][9]

-

Biodegradation Testing

-

Ready Biodegradability (OECD 301):

-

Test Setup: A solution of CFAA in a mineral medium is inoculated with microorganisms from a source such as activated sludge.

-

Incubation: The solution is incubated under aerobic conditions in the dark or diffuse light for 28 days.

-

Monitoring: Degradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal or CO₂ evolution.

-

Pass Criteria: To be considered readily biodegradable, the compound must show ≥70% DOC removal or ≥60% of theoretical CO₂ production within a 10-day window of the 28-day test.[4][10][11]

-

Hydrolysis Testing

-

Hydrolysis as a Function of pH (OECD 111):

-

Test Setup: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with CFAA.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Analysis: At specific time intervals, the solutions are analyzed for the concentration of CFAA and any potential hydrolysis products.

-

Determination of Rate: The rate of hydrolysis is determined to calculate the half-life at different pH values.[5][12][13][14][15]

-

Visualizations

Caption: Proposed environmental fate of this compound (CFAA).

Caption: Proposed degradation pathways for this compound.

Ecotoxicological Profile and Signaling Pathways

Direct studies on the toxicological pathways of CFAA are limited. However, research on other haloacetic acids suggests that their toxicity in aquatic organisms can be attributed to mechanisms such as oxidative stress.[16] Some studies on dihaloacetic acids have pointed towards the inhibition of glutathione (B108866) S-transferase-zeta, which is involved in the tyrosine degradation pathway, as a potential mechanism of toxicity.[17] For aquatic macrophytes, haloacetic acids have been shown to perturb the citric acid cycle and purine (B94841) metabolism.[18] Given these findings, it is plausible that CFAA could exert its toxic effects through similar pathways.

Conclusion and Future Research

This compound is expected to be a persistent and mobile compound in the environment, particularly in aquatic systems. While photodegradation offers a potential, albeit slow, removal mechanism, its overall degradation is likely to be very limited. The bioaccumulation potential of CFAA is predicted to be low.

There is a clear need for further research to generate direct experimental data for CFAA to validate these predictions. Key research priorities include:

-

Determining the half-life of CFAA in water and soil under various environmentally relevant conditions.

-

Measuring the soil organic carbon-water (B12546825) partitioning coefficient (Koc) to better predict its mobility.

-

Conducting bioconcentration studies with aquatic organisms to definitively establish its bioaccumulation potential.

-

Elucidating the specific degradation products and toxicological pathways of CFAA.

Such data will be crucial for conducting accurate environmental risk assessments and informing regulatory decisions regarding this compound.

References

- 1. Methods for estimating the bioconcentration factor of ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for estimating the bioconcentration factor of ionizable organic chemicals | Semantic Scholar [semanticscholar.org]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. agilent.com [agilent.com]

- 7. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com:443]

- 8. agilent.com [agilent.com]

- 9. cem.de [cem.de]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. oecd.org [oecd.org]

- 12. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 13. oecd.org [oecd.org]

- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 15. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 16. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of Chlorofluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorofluoroacetic acid (CFAA) is a halogenated acetic acid with known toxic properties. This guide provides a comprehensive overview of the current toxicological data on CFAA, with a focus on its acute toxicity, organ-specific effects, and proposed mechanisms of action. While data on certain toxicological endpoints remain limited, this document synthesizes available information to support risk assessment and guide future research. The primary target organ for CFAA toxicity identified in animal studies is the kidney, where it induces significant damage at relatively low doses. The metabolic activation of CFAA is believed to play a crucial role in its toxicity.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 471-44-3 | [1] |

| Molecular Formula | C₂H₂ClFO₂ | [1] |

| Molecular Weight | 112.49 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Synonyms | 2-chloro-2-fluoroacetic acid |

Toxicological Data

Acute Toxicity

This compound is classified as acutely toxic. Safety Data Sheets (SDS) consistently indicate that it is harmful if swallowed, inhaled, or in contact with skin, and that it causes severe skin burns and eye damage.[1][2][3]

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

Organ-Specific Toxicity: Nephrotoxicity

The most well-documented target organ for CFAA toxicity is the kidney. A key study in rats demonstrated severe nephrotoxicity following a single dose.[4][5]

Table 2: Summary of In Vivo Nephrotoxicity Data for this compound in Rats

| Species | Route of Administration | Dose (mmol/kg) | Observed Effects | Reference |

| Rat | Single dose | 1.5 | Anuria and death within 24 hours | [4][5] |

| Rat | Single dose | 0.6 - 1.2 | Polyuria, glycosuria, and renal proximal tubular damage | [4][5] |

The nephrotoxicity of CFAA is associated with a dose-dependent increase in the excretion of inorganic fluoride (B91410).[4][5] Electron microscopy has indicated that apoptosis plays a role in CFAA-induced cell death in the kidneys.[4][5]

Genotoxicity, Carcinogenicity, Reproductive, and Developmental Toxicity

There is a significant lack of data specifically on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. While studies on other haloacetic acids, such as dichloroacetic acid (DCA), have been conducted, these results cannot be directly extrapolated to CFAA.[6] For context, some haloacetic acids have shown mutagenic activity in in vitro tests like the Ames test and have been investigated for their carcinogenic potential.[7][8] However, dedicated studies on CFAA are required to determine its specific profile for these endpoints. Similarly, information on the reproductive and developmental toxicity of CFAA is not available in the current literature.[9]

Mechanisms of Toxicity

The primary proposed mechanism of this compound toxicity, particularly its nephrotoxicity, involves its metabolic activation by the enzyme glutathione (B108866) transferase zeta (GSTZ1-1).[10][11]

This proposed pathway suggests that GSTZ1-1 metabolizes CFAA, leading to the release of inorganic fluoride.[4][5] The accumulation of inorganic fluoride in the kidneys is thought to be a key event in the induction of renal proximal tubular damage, which can lead to apoptosis and overall nephrotoxicity.[4][5][12] Interestingly, while CFAA is a substrate for GSTZ1-1, it is considered a poor inactivator of the enzyme, unlike dichloroacetic acid.[10]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not extensively reported in the publicly available literature. However, based on the key nephrotoxicity study, the following general methodology can be outlined.

In Vivo Nephrotoxicity Study in Rats (General Protocol)

-

Test System: Male Rats (specific strain, e.g., Sprague-Dawley, should be specified).

-

Administration: Single intraperitoneal or oral gavage administration of this compound.

-

Dose Groups: A control group receiving the vehicle and multiple dose groups of CFAA (e.g., 0.6, 1.2, and 1.5 mmol/kg).

-

Duration: Observation for at least 24 hours post-dosing.

-

Endpoints:

-

Clinical Observations: Monitoring for signs of toxicity and mortality.

-

Urinalysis: Collection of urine to measure parameters such as volume, glucose (glycosuria), and inorganic fluoride concentration.

-

Histopathology: Collection of kidneys for light and electron microscopy to assess for tubular damage and apoptosis.

-

Discussion and Future Directions

The available toxicological data for this compound primarily point to the kidney as a major target organ, with a plausible mechanism involving metabolic activation and subsequent release of toxic inorganic fluoride. However, the understanding of its full toxicological profile is incomplete.

Key data gaps that require further investigation include:

-

Quantitative Acute Toxicity: Determination of LD50 and LC50 values for oral, dermal, and inhalation routes of exposure is essential for a comprehensive risk assessment.

-

Dose-Response Characterization: Studies to establish clear No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for nephrotoxicity and other potential target organs are needed.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, micronucleus assay, chromosomal aberration test) should be conducted to evaluate the mutagenic and clastogenic potential of CFAA.

-

Carcinogenicity: Long-term carcinogenicity bioassays in rodents are necessary to determine the carcinogenic potential of CFAA.

-

Reproductive and Developmental Toxicity: Studies are required to assess the potential effects of CFAA on fertility, reproduction, and embryonic/fetal development.

A more detailed elucidation of the metabolic pathways of CFAA and the precise molecular events leading to cellular injury will provide a more complete understanding of its toxicological properties and aid in the development of potential mitigation strategies. The structural similarity of CFAA to other haloacetic acids suggests that a comparative toxicology approach could be valuable in predicting its potential hazards, but this should not replace direct experimental evaluation. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for acute toxicity and severe organ damage.

References

- 1. This compound | C2H2ClFO2 | CID 98260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Nephrotoxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Dichloroacetic Acid for Carcinogenicity in Genetically Modified Tg.AC Hemizygous and p53 Haploinsufficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reproductive and developmental toxicity of degradation products of refrigerants in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione transferase zeta-catalyzed biotransformation of deuterated dihaloacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human glutathione transferase zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inorganic fluoride and functions of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Human Metabolites of Chlorofluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorofluoroacetic acid (CFAA) is a halogenated acetic acid to which human exposure can occur through various environmental sources. Understanding its metabolic fate is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions in case of exposure. This technical guide provides a comprehensive overview of the current knowledge on the human metabolism of CFAA. While direct research on CFAA metabolism in humans is limited, this guide synthesizes available data and extrapolates from studies on analogous haloacetic acids to present a putative metabolic pathway. It details the likely involvement of glutathione (B108866) conjugation and cytochrome P450-mediated oxidation. Furthermore, this guide outlines established experimental protocols for the detection and quantification of related metabolites in biological matrices and discusses potential downstream signaling pathway perturbations. All quantitative data from related compounds are summarized for comparative analysis, and key processes are visualized using logical diagrams.

Introduction

This compound (C2H2ClFO2) is a chemical compound containing both chlorine and fluorine atoms. Its presence in the environment raises concerns about potential human health effects. The biotransformation of xenobiotics such as CFAA is a critical determinant of their toxicity. Metabolic processes can lead to detoxification and excretion or, in some cases, bioactivation to more reactive and harmful intermediates. This document serves as a technical resource for professionals in research and drug development, providing an in-depth look at the metabolic pathways and analytical methodologies relevant to CFAA.

Putative Metabolic Pathways of this compound

Direct studies on the complete metabolic pathway of CFAA in humans are not extensively documented in publicly available literature. However, based on the metabolism of other haloacetic acids and initial findings, two primary pathways are likely involved: glutathione conjugation and cytochrome P450-mediated oxidation.

Phase II Metabolism: Glutathione Conjugation

The primary anticipated metabolic route for CFAA in humans is conjugation with glutathione (GSH), a crucial endogenous antioxidant. This reaction is typically catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of GSH attacks the electrophilic carbon atom of CFAA, leading to the displacement of a halide ion. This results in the formation of a glutathione conjugate. A known human metabolite of this compound is chloroacetyl-S-glutathione[1].

Glutathione conjugates are generally more water-soluble and are readily excreted from the body, often after further processing through the mercapturic acid pathway.[2]

Caption: Putative metabolic pathways of this compound (CFAA) in humans.

Phase I Metabolism: Cytochrome P450 Oxidation

While evidence for CFAA is indirect, cytochrome P450 (CYP) enzymes are known to metabolize a variety of halogenated hydrocarbons. These enzymes could potentially catalyze the oxidative dehalogenation of CFAA, leading to the formation of various reactive intermediates that would subsequently be detoxified and excreted.

Quantitative Data on Haloacetic Acid Metabolites

| Analyte | Matrix | Concentration Range | Analytical Method | Reference |

| Monochloroacetic acid (MCA) | Urine | Not Detected - several µg/L | GC-MS | [3] |

| Dichloroacetic acid (DCA) | Urine | Not Detected - several µg/L | GC-MS | [3] |

| Trichloroacetic acid (TCA) | Urine | Not Detected - several µg/L | GC-MS | [3] |

| Reduced Glutathione (GSH) | Human Plasma | 4.99 nM (LLOQ) | LC-MS/MS | [4] |

| Oxidized Glutathione (GSSG) | Human Plasma | 3.65 nM (LLOQ) | LC-MS/MS | [4] |

LLOQ: Lower Limit of Quantitation

Experimental Protocols for Metabolite Analysis

The analysis of CFAA and its metabolites in biological matrices like urine and plasma would likely employ methodologies similar to those used for other haloacetic acids and their conjugates. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques due to their high sensitivity and specificity.

Sample Preparation

-

Matrix: Human urine or plasma.

-

Extraction: For haloacetic acids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed. For glutathione conjugates, protein precipitation followed by SPE is common.

-

Derivatization (for GC-MS of HAAs): Haloacetic acids are often derivatized, for example, by esterification with acidic methanol, to increase their volatility for GC analysis.

Caption: General experimental workflow for the analysis of haloacetic acid metabolites.

GC-MS Method for Haloacetic Acids

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for separating acidic compounds, such as a DB-5ms.

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: An optimized temperature gradient to separate the target analytes.

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.[3][5]

LC-MS/MS Method for Glutathione Conjugates

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple reaction monitoring (MRM) for specific and sensitive quantification of the parent and product ions of the glutathione conjugate.[4][6]

Potential Signaling Pathway Perturbations

Exposure to haloacetic acids has been shown to induce oxidative stress and disrupt cellular signaling pathways.[1] While specific pathways for CFAA have not been elucidated, it is plausible that CFAA, like other HAAs, could trigger similar responses.

The generation of reactive oxygen species (ROS) due to HAA metabolism can lead to DNA damage and activate stress response pathways. Key signaling pathways that may be affected include:

-

Nrf2 Pathway: A primary regulator of the antioxidant response.

-

MAPK Pathways: Involved in stress responses, cell proliferation, and apoptosis.

-

p53 Signaling: A critical pathway in response to DNA damage, often leading to cell cycle arrest or apoptosis.[7]

Caption: Potential signaling pathways affected by haloacetic acids like CFAA.

Conclusion

The human metabolism of this compound is an area that requires further investigation. Current evidence strongly suggests that glutathione conjugation is a major metabolic pathway, leading to the formation of chloroacetyl-S-glutathione. The involvement of cytochrome P450 enzymes in oxidative metabolism is also plausible. The analytical methods and potential cellular impacts described in this guide, based on studies of analogous compounds, provide a solid foundation for future research in this area. A deeper understanding of CFAA's metabolic fate and toxicological profile is essential for accurate risk assessment and the protection of human health.

References

- 1. Total Haloacetic Acids (HAA5) in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]

- 2. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of haloacetic acids in human urine by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Microbial Gauntlet: Unraveling the Biodegradation Pathways of Chlorofluoroacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorofluoroacetic acid (CFAA), a halogenated organic compound, presents a unique challenge for bioremediation due to the presence of both chlorine and fluorine atoms bonded to the same alpha-carbon. While the specific microbial degradation pathway of CFAA has not been extensively detailed in scientific literature, a comprehensive understanding can be constructed by examining the well-documented biodegradation of analogous mono- and di-haloacetic acids. This guide synthesizes the current knowledge on the enzymatic machinery and metabolic routes involved in the breakdown of related compounds to propose a putative pathway for CFAA degradation.

Core Concepts in Haloacetic Acid Biodegradation

The microbial metabolism of haloacetic acids (HAAs) is primarily an aerobic process initiated by the enzymatic cleavage of the carbon-halogen bond. This crucial first step is catalyzed by a class of enzymes known as dehalogenases . Following dehalogenation, the resulting non-halogenated intermediate can typically enter central metabolic pathways for complete mineralization.

Key Enzymes: The Dehalogenases

Two main types of dehalogenases are implicated in the breakdown of short-chain haloalkanoic acids:

-

Haloacid Dehalogenases: This large and diverse group of enzymes catalyzes the hydrolytic cleavage of a carbon-halogen bond, replacing the halogen with a hydroxyl group from water. The reaction generally proceeds via a nucleophilic attack on the alpha-carbon by an aspartate residue in the enzyme's active site, forming an ester intermediate which is then hydrolyzed.

-

Fluoroacetate (B1212596) Dehalogenases: A specialized subset of dehalogenases, these enzymes are capable of breaking the highly stable carbon-fluorine bond, a feat not achievable by all haloacid dehalogenases. The mechanism is similar, involving a nucleophilic attack to displace the fluoride (B91410) ion.

Several bacterial genera have been identified as potent degraders of haloacetic acids, including Pseudomonas, Rhodococcus, Burkholderia, and Afipia.[1] These microorganisms serve as a rich source of dehalogenase enzymes with varying substrate specificities.

Proposed Biodegradation Pathway of this compound

Based on the degradation pathways of monochloroacetic acid (MCAA) and fluoroacetic acid (FAA), a plausible metabolic route for CFAA can be proposed. The initial and rate-limiting step is the cleavage of one of the carbon-halogen bonds. The order of removal (dechlorination followed by defluorination, or vice-versa) would depend on the substrate specificity of the dehalogenases present in the microbial community.

Given that the carbon-chlorine bond is generally more labile than the carbon-fluorine bond, it is hypothesized that dechlorination is the initial step.

Caption: Proposed aerobic biodegradation pathway of this compound.

The proposed pathway is as follows:

-

Dechlorination: A haloacid dehalogenase attacks the CFAA molecule, cleaving the C-Cl bond to release a chloride ion and produce fluoroacetic acid as an intermediate.

-

Defluorination: A fluoroacetate dehalogenase then acts on the fluoroacetic acid, breaking the stable C-F bond to yield glycolic acid and a fluoride ion.[2]

-

Oxidation: Glycolic acid is subsequently oxidized to glyoxylate by glycolate oxidase.

-

Central Metabolism: Glyoxylate can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to carbon dioxide and water.

An alternative, though likely less favorable, initial step would be defluorination to produce chloroacetic acid, which would then be dechlorinated to glycolic acid. The exact pathway would be dependent on the enzymatic profile of the degrading microorganism(s).

Quantitative Data on Haloacetic Acid Biodegradation

While specific kinetic data for CFAA biodegradation is not available, studies on related compounds provide valuable insights into expected degradation rates.

| Compound | Degrading Organism(s) | Vmax (µg DCAA/µg protein/h) | Km (µg DCAA/L) | Reference |

| Dichloroacetic Acid (DCAA) | Methylobacterium fujisawaense strain PAWDI | 0.27 | 77.91 | [3] |

| Dichloroacetic Acid (DCAA) | Afipia felis strain EMD2 | 0.97 | 4.38 | [3] |

| Dichloroacetic Acid (DCAA) | Enrichment Culture 1 | 0.39 | 10.15 | [3] |

| Dichloroacetic Acid (DCAA) | Enrichment Culture 2 | 1.37 | 25.12 | [3] |

Studies on the relative biodegradability of a range of HAAs in drinking water biofilms have shown the following trend: monobromo > monochloro > bromochloro > dichloro > dibromo > trichloroacetic acid.[4] This suggests that mono-halogenated acetic acids are more readily degraded than their di-halogenated counterparts. Based on this trend, it can be inferred that CFAA, as a di-haloacetic acid, would likely exhibit a slower degradation rate than monochloroacetic acid or fluoroacetic acid.

Experimental Protocols

The study of CFAA biodegradation would involve a combination of microbial enrichment and isolation, biodegradation assays, and analytical chemistry to identify and quantify the parent compound and its metabolites.

Enrichment and Isolation of CFAA-Degrading Microorganisms

A common method for isolating microorganisms capable of degrading a specific compound is through enrichment cultures.

Caption: Workflow for the enrichment and isolation of CFAA-degrading bacteria.

-

Sample Collection: Obtain samples from environments likely to harbor halogenated compound-degrading microorganisms, such as industrial wastewater treatment plants or contaminated soils.

-

Enrichment Medium: Prepare a minimal salts medium containing CFAA as the sole source of carbon and energy. This selective pressure will favor the growth of organisms that can utilize CFAA.

-

Incubation: Inoculate the medium with the environmental sample and incubate under aerobic conditions at a suitable temperature (e.g., 25-30°C) with shaking to ensure aeration.

-

Subculturing: Periodically transfer a small volume of the culture to fresh minimal salts medium with CFAA. This process enriches the population of CFAA degraders.

-

Isolation: After several rounds of enrichment, spread dilutions of the culture onto solid minimal salts agar (B569324) plates containing CFAA. Individual colonies that appear are likely to be pure strains of CFAA-degrading microorganisms.

-

Identification: Isolated strains can be identified using molecular techniques such as 16S rRNA gene sequencing.

Biodegradation Assays

To quantify the rate of CFAA degradation and identify metabolites, batch biodegradation assays are performed.

-

Culture Preparation: Grow the isolated microbial strain in a suitable liquid medium to a desired cell density.

-

Assay Setup: In sterile flasks or vials, combine a defined volume of minimal salts medium, a known concentration of CFAA, and an inoculum of the microbial culture. Include abiotic controls (no microorganisms) to account for any non-biological degradation and biotic controls (no CFAA) to monitor endogenous microbial activity.

-

Incubation: Incubate the assays under controlled conditions (temperature, shaking).

-

Sampling: At regular time intervals, withdraw samples from each flask.

-

Analysis: Analyze the samples for the disappearance of CFAA and the appearance of potential metabolites and halide ions (Cl- and F-).

Analytical Methods

A suite of analytical techniques is necessary for the comprehensive analysis of CFAA and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): Can be used to quantify the concentration of CFAA and non-volatile organic acid metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly after derivatization, GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds, including CFAA and its metabolites. USEPA Method 552.2 is a standard method for the analysis of haloacetic acids in water.

-

Ion Chromatography: This technique is essential for quantifying the release of chloride and fluoride ions, providing direct evidence of dehalogenation.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly specific technique for tracking the fate of fluorine-containing compounds and identifying fluorinated metabolites.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of a wide range of metabolites without the need for derivatization.

Conclusion

While a definitive, experimentally verified biodegradation pathway for this compound is yet to be published, a robust, proposed pathway can be inferred from the extensive research on analogous haloacetic acids. The key to the microbial degradation of CFAA lies in the action of dehalogenase enzymes, which are capable of cleaving both carbon-chlorine and carbon-fluorine bonds. The proposed pathway involves sequential dehalogenation to form glycolic acid, which is then integrated into central metabolism. Future research should focus on the isolation and characterization of microorganisms that can utilize CFAA, the identification of the specific dehalogenases involved and their substrate specificity, and the elucidation of the precise metabolic intermediates. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such research, which will be crucial for developing effective bioremediation strategies for this and other mixed halogenated pollutants.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial hydrolytic dehalogenases and related enzymes: occurrences, reaction mechanisms, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of haloacetic acids by bacterial isolates and enrichment cultures from drinking water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of six haloacetic acids in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chlorofluoroacetic Acid: A Versatile Fluorinated Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chlorofluoroacetic acid (CFAA) is a halogenated carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid group, a chlorine atom, and a fluorine atom on the same carbon, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of complex fluorinated molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of fluorine can significantly modulate the biological activity, metabolic stability, and physicochemical properties of organic compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, focusing on its conversion into key derivatives such as esters and amides.

Applications in Organic Synthesis

This compound serves as a precursor for the introduction of the monofluorinated chiral center, a motif of growing importance in medicinal chemistry. Key applications include:

-

Derivatization of Chiral Alcohols: Enantiomerically pure (R)- and (S)-chlorofluoroacetic acids are effective derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The resulting diastereomeric esters are often more volatile and better resolved than those derived from traditional reagents like Mosher's acid. A significant advantage is that this compound, being a strong organic acid, can react with alcohols spontaneously without the need for a catalyst.

-

Synthesis of Bioactive Amides: The chlorofluoroacetamide (B1361830) (CFA) moiety has been identified as a key pharmacophore in the development of covalent inhibitors for various enzymes. Notably, CFA derivatives have been synthesized and identified as potent inhibitors of the SARS-CoV-2 3CL protease, the main protease of the virus responsible for COVID-19. These syntheses often utilize multicomponent reactions, such as the Ugi reaction, where this compound is a key reactant.

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives of this compound.

Protocol 1: Esterification of a Chiral Alcohol with this compound for GC Analysis

This protocol describes the general procedure for the derivatization of a chiral secondary alcohol with this compound to form diastereomeric esters, which can then be analyzed by chiral GC to determine the enantiomeric purity of the alcohol.

Reaction Scheme:

Figure 1: General scheme for the esterification of a chiral alcohol.

Materials:

-

(R)- or (S)-Chlorofluoroacetic acid

-

Chiral alcohol (e.g., 1-phenylethanol)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add this compound (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any unreacted acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude diastereomeric esters can be directly analyzed by chiral GC-MS to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

Quantitative Data:

| Reactant 1 (Alcohol) | Reactant 2 (Acid) | Product | Yield (%) | Analytical Method |

| 1-Phenylethanol | (R)-Chlorofluoroacetic acid | Diastereomeric esters | >95 | Chiral GC-MS |

| 2-Butanol | (S)-Chlorofluoroacetic acid | Diastereomeric esters | >95 | Chiral GC-MS |

Table 1: Representative yields for the esterification of chiral alcohols with this compound.

Protocol 2: Synthesis of a Dipeptidic Chlorofluoroacetamide via Ugi Multicomponent Reaction

This protocol outlines the synthesis of a dipeptidic chlorofluoroacetamide, a scaffold found in potent SARS-CoV-2 main protease inhibitors, using a one-pot Ugi four-component reaction.[1]

Reaction Workflow:

Figure 2: Workflow for the Ugi synthesis of a chlorofluoroacetamide.

Materials:

-

Aldehyde (e.g., Isobutyraldehyde, 1.0 eq)

-

Amine (e.g., Benzylamine, 1.0 eq)

-

Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)

-

This compound (1.0 eq)

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the aldehyde, amine, and isocyanide in methanol, add this compound at room temperature.

-

Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dipeptidic chlorofluoroacetamide.

Quantitative Data:

| Aldehyde | Amine | Isocyanide | Product Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | 65-85 | Consistent with expected structure |

Table 2: Typical yield for the Ugi synthesis of a chlorofluoroacetamide derivative.[1]

Conclusion

This compound is a readily available and highly useful fluorinated building block in organic synthesis. Its ability to be easily converted into esters and amides provides access to a wide range of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile reagent. The straightforward derivatization of chiral alcohols and its application in multicomponent reactions for the synthesis of bioactive compounds highlight its significance in modern synthetic chemistry.

References

Application Notes and Protocols for GC-MS Analysis of Chlorofluoroacetic Acid

These application notes provide a comprehensive guide for the quantitative analysis of chlorofluoroacetic acid (CFAA) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound (CFAA) is a halogenated acetic acid that can be found as a metabolite of certain pharmaceutical compounds or as an environmental contaminant. Due to its high polarity and low volatility, direct analysis of CFAA by gas chromatography is challenging.[1] This necessitates a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester, making it amenable to GC-MS analysis.[2][3]

This document outlines a detailed protocol for the analysis of CFAA, including sample preparation, derivatization using pentafluorobenzyl bromide (PFBBr), and subsequent GC-MS analysis. The PFBBr derivatization is a rapid and efficient method that combines extraction and derivatization into a single step.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible results. The primary goal is to isolate CFAA from the sample matrix and remove any interfering substances.

Materials:

-

Sample containing this compound (e.g., water, biological fluid)

-

Methanol (B129727) (MeOH), HPLC grade

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Deionized water

-

0.2 µm syringe filters

-

Centrifuge

Protocol for Aqueous Samples:

-

Filter the aqueous sample through a 0.2 µm syringe filter to remove any particulate matter.[4]

-

If the expected concentration of CFAA is high, dilute the sample with deionized water to bring it within the calibration range.

-

For samples with complex matrices, such as biological fluids, a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant for the derivatization step.

Protocol for Solid Samples:

-